(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride (1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2225144-09-0
VCID: VC4737806
InChI: InChI=1S/C8H9N3.2ClH/c9-5-8-6-1-3-10-7(6)2-4-11-8;;/h1-4,10H,5,9H2;2*1H
SMILES: C1=CNC2=C1C(=NC=C2)CN.Cl.Cl
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.1

(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride

CAS No.: 2225144-09-0

Cat. No.: VC4737806

Molecular Formula: C8H11Cl2N3

Molecular Weight: 220.1

* For research use only. Not for human or veterinary use.

(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride - 2225144-09-0

Specification

CAS No. 2225144-09-0
Molecular Formula C8H11Cl2N3
Molecular Weight 220.1
IUPAC Name 1H-pyrrolo[3,2-c]pyridin-4-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C8H9N3.2ClH/c9-5-8-6-1-3-10-7(6)2-4-11-8;;/h1-4,10H,5,9H2;2*1H
Standard InChI Key ZEFIMEOLUFCNSW-UHFFFAOYSA-N
SMILES C1=CNC2=C1C(=NC=C2)CN.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a fused pyrrole-pyridine ring system (pyrrolo[3,2-c]pyridine) with a methanamine group at position 4. The dihydrochloride salt forms via protonation of the amine group, yielding the formula C₈H₁₁Cl₂N₃ (MW: 220.10 g/mol) . Key structural identifiers include:

  • IUPAC Name: (1H-pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride

  • InChI Key: ZEFIMEOLUFCNSW-UHFFFAOYSA-N

  • CAS Registry: 2225144-09-0

Table 1: Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₁₁Cl₂N₃
Molecular Weight220.10 g/mol
SolubilitySoluble in DMSO, aqueous HCl
Storage ConditionsRoom temperature, desiccated
Hazard StatementsH302, H315, H319, H335

Synthesis and Modification

Synthetic Routes

The synthesis of pyrrolo[3,2-c]pyridine derivatives typically involves multi-step organic reactions. A representative pathway includes:

  • Oxidation and Nitration: Starting from 2-bromo-5-methylpyridine, sequential oxidation and nitration yield a nitro-substituted intermediate .

  • Cyclization: Treatment with N,N-dimethylformamide dimethyl acetal facilitates cyclization to form the pyrrolopyridine core .

  • Functionalization: Suzuki-Miyaura coupling introduces aryl groups, followed by amine functionalization and salt formation .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
12-Bromo-5-methylpyridine-1-oxideOxidation product
26-Bromo-1H-pyrrolo[3,2-c]pyridineCyclized core
33,4,5-Trimethoxyphenylboronic acidCoupling partner for diversification

Biological Activity and Mechanisms

Antitumor Properties

Pyrrolo[3,2-c]pyridine derivatives exhibit potent tubulin inhibition by binding to the colchicine site, disrupting microtubule dynamics. In a 2024 study, analog 10t (structurally related to the target compound) showed IC₅₀ values of 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines . Mechanistically, 10t induced G2/M phase arrest and apoptosis at 0.12–0.36 μM .

Kinase Inhibition

Derivatives with low molecular weight (e.g., 4h) demonstrated FGFR1–3 inhibition (IC₅₀: 7–25 nM), suppressing breast cancer cell migration and invasion . Molecular docking revealed hydrogen bonds with Thrα179 and Asnβ349 residues, critical for FGFR1 binding .

Applications in Drug Discovery

Oncology

  • Tubulin-Targeting Agents: The compound’s ability to inhibit tubulin polymerization positions it as a candidate for combretastatin-like therapeutics .

  • Kinase Inhibitors: Structural optimization could yield selective FGFR inhibitors for precision oncology .

Neurological Disorders

ParameterRecommendation
PPEGloves, lab coat, eye protection
First Aid MeasuresRinse skin/eyes with water; seek medical attention if ingested
StorageKeep container tightly closed

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